molecular formula C5H6BrNO2S2 B2741044 5-Bromo-2-methylthiophene-3-sulfonamide CAS No. 1469244-84-5

5-Bromo-2-methylthiophene-3-sulfonamide

Cat. No.: B2741044
CAS No.: 1469244-84-5
M. Wt: 256.13
InChI Key: OXURZRLVOOZFHZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylthiophene-3-sulfonamide typically involves the bromination of 2-methylthiophene followed by sulfonamide formation. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting bromo compound is then reacted with sulfonamide to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and sulfonamide formation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylthiophene-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, with potential derivatives depending on the specific substitution or oxidation/reduction reactions performed.

Scientific Research Applications

5-Bromo-2-methylthiophene-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylthiophene-3-sulfonamide involves its interaction with molecular targets through its sulfonamide and bromine functional groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methylthiophene-3-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer specific chemical reactivity and potential biological activity not found in simpler thiophene derivatives.

Properties

IUPAC Name

5-bromo-2-methylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S2/c1-3-4(11(7,8)9)2-5(6)10-3/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXURZRLVOOZFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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